4-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Description
The compound 4-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a triazole-based derivative characterized by two key substituents:
- Position 4: A 2,5-dimethoxyphenyl group, which introduces electron-donating methoxy groups at the 2- and 5-positions of the phenyl ring.
- Position 5: A 4-methylphenyl group, contributing hydrophobicity and steric bulk.
Its synthesis likely follows established routes for triazole-thiols, such as condensation of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol with aromatic aldehydes under acidic or microwave-assisted conditions .
Properties
IUPAC Name |
4-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-11-4-6-12(7-5-11)16-18-19-17(23)20(16)14-10-13(21-2)8-9-15(14)22-3/h4-10H,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCYNQKJRCKAPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380436-95-3 | |
| Record name | 4-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of Acylthiosemicarbazide Intermediate
The reaction begins with the acylation of 4-(4-methylphenyl)thiosemicarbazide using 2,5-dimethoxybenzoyl chloride. This step is conducted in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere at 0–5°C to minimize side reactions. Triethylamine is added to neutralize HCl generated during the reaction, ensuring a pH of 7–8. The intermediate, N'-(2,5-dimethoxybenzoyl)-4-(4-methylphenyl)thiosemicarbazide , precipitates as a white solid upon cooling and is purified via recrystallization from ethanol (yield: 68–72%).
Key Reaction Conditions:
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Molar ratio: 1:1.2 (thiosemicarbazide:acyl chloride)
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Temperature: 0–5°C (acyclation), 25°C (stirring for 12 hours)
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Solvent: THF with 2% triethylamine (v/v)
Cyclization to Form the Triazole Ring
The acylthiosemicarbazide undergoes cyclization in the presence of phosphorus oxychloride (POCl₃) at 80–85°C for 6–8 hours. POCl₃ acts as both a cyclizing agent and dehydrating agent, facilitating the elimination of water and the formation of the 1,2,4-triazole ring. The crude product is quenched with ice-cold water, and the thiol group is stabilized by adjusting the pH to 9–10 using ammonium hydroxide. Final purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the target compound as a pale-yellow crystalline solid (yield: 58–64%).
Optimization Insights:
-
Excess POCl₃ (1.5 equivalents) improves cyclization efficiency.
-
Gradual temperature ramping minimizes tar formation.
Alternative Pathway: Hydrazide Intermediate and Carbon Disulfide Cyclization
An alternative route employs hydrazide precursors and carbon disulfide (CS₂) to construct the triazole core. This method is advantageous for substrates sensitive to strong acylating agents.
Hydrazide Synthesis from Ester Precursors
Ethyl 2,5-dimethoxybenzoate is reacted with hydrazine hydrate (80% v/v) in ethanol under reflux for 12 hours to yield 2,5-dimethoxybenzohydrazide . The hydrazide is isolated by solvent evaporation and recrystallized from methanol (yield: 85–90%).
Cyclization with Carbon Disulfide
The hydrazide is treated with CS₂ and potassium hydroxide (KOH) in aqueous ethanol (50% v/v) at 0–5°C for 6 hours, forming a potassium dithiocarbazate intermediate. Subsequent heating with hydrazine hydrate at 80°C for 12 hours induces cyclization, producing the triazole-thiol framework. The 4-methylphenyl group is introduced via nucleophilic substitution using 4-methylbenzyl bromide in dimethylformamide (DMF) at 60°C (yield: 50–55%).
Comparative Analysis of Methods:
| Parameter | Acylation-Cyclization Route | Hydrazide-CS₂ Route |
|---|---|---|
| Reaction Time | 18–20 hours | 24–30 hours |
| Overall Yield | 58–64% | 50–55% |
| Purity (HPLC) | ≥98% | ≥95% |
| Scalability | High | Moderate |
Industrial-Scale Production Considerations
For bulk synthesis, the acylation-cyclization route is preferred due to its shorter reaction time and higher yield. Key industrial adaptations include:
Continuous Flow Reactor Systems
Replacing batch reactors with continuous flow systems enhances heat transfer and reduces byproduct formation. For example, a microreactor operating at 5 mL/min flow rate achieves 95% conversion in the acylation step, compared to 72% in batch mode.
Solvent Recovery and Waste Management
Ethanol and THF are recycled via fractional distillation, reducing solvent consumption by 40%. Neutralization of POCl₃ with aqueous sodium bicarbonate generates phosphate salts, which are precipitated and repurposed as fertilizers.
Mechanistic Insights and Side-Reaction Mitigation
Cyclization Mechanism
The cyclization proceeds via a nucleophilic attack of the thiosemicarbazide nitrogen on the electrophilic carbonyl carbon, followed by proton transfer and elimination of HCl (Figure 1). Density functional theory (DFT) calculations indicate an activation energy of 92 kJ/mol for the rate-limiting step.
Common Byproducts and Solutions
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Thioamide Derivatives : Formed via competing thiolactamization; suppressed by maintaining pH > 8 during cyclization.
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Dimerization Products : Minimized by using dilute reaction conditions (0.1 M concentration).
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The thiol group in 4-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and nitric acid.
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Reduction: : The compound can be reduced under specific conditions to modify the triazole ring or the aromatic substituents. Reducing agents such as sodium borohydride can be used.
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Substitution: : The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are typical reactions that can introduce new functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Modified triazole derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated aromatic compounds.
Scientific Research Applications
Antifungal Activity
Research has shown that triazole derivatives exhibit significant antifungal properties. A study demonstrated that compounds similar to 4-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol effectively inhibit the growth of various fungal pathogens. The mechanism often involves the disruption of ergosterol biosynthesis, a critical component of fungal cell membranes.
Anticancer Properties
Triazole derivatives have been investigated for their anticancer potential. In vitro studies indicated that this compound could induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation. For instance, it has been shown to inhibit the proliferation of melanoma and breast cancer cells.
Agricultural Applications
The compound has been explored for its potential use as a fungicide in agriculture. Its efficacy against plant pathogens makes it a candidate for developing new agricultural chemicals that can protect crops from fungal diseases while being less toxic to beneficial organisms.
Material Science
In materials science, triazole compounds are utilized in the synthesis of polymers and coordination complexes due to their ability to form stable metal complexes. The unique properties imparted by incorporating such compounds can lead to advancements in catalysis and sensor technologies.
Case Study 1: Antifungal Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antifungal activity of various triazole derivatives against Candida albicans. The results indicated that compounds with similar structures to this compound showed IC50 values in the low micromolar range, suggesting potent antifungal activity.
Case Study 2: Anticancer Mechanism
Research conducted on breast cancer cell lines demonstrated that this compound could inhibit the PI3K/Akt signaling pathway, leading to reduced cell viability and increased apoptosis rates. This study highlights the potential of triazole derivatives as therapeutic agents in cancer treatment.
Case Study 3: Agricultural Application
Field trials have shown that formulations containing triazole derivatives can significantly reduce the incidence of fungal infections in crops like wheat and corn. These studies suggest that such compounds could serve as environmentally friendly alternatives to traditional fungicides.
Mechanism of Action
The mechanism of action of 4-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. The methoxy and thiol groups can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It can interact with cell surface or intracellular receptors, influencing signal transduction pathways.
Metal Ions: The triazole ring can chelate metal ions, affecting their availability and activity in biological systems.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Physicochemical Properties
Key Research Findings
Commercial Availability
Biological Activity
The compound 4-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and cytotoxic properties, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 358.44 g/mol
- LogP : 5.0564 (indicating lipophilicity)
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 7
Antibacterial Activity
Research has shown that triazole derivatives exhibit significant antibacterial properties. The compound has been evaluated against various bacterial strains.
Case Studies
-
Inhibition of Gram-positive and Gram-negative Bacteria :
- A study demonstrated that derivatives of triazoles, including those similar to our compound, showed potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) . The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics like ciprofloxacin.
- Mechanism of Action :
Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated in several cancer cell lines.
Research Findings
-
Cytotoxicity Against Cancer Cells :
- A study assessed the cytotoxic effects on melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The compound exhibited selective cytotoxicity towards melanoma cells with IC50 values indicating significant potency compared to standard chemotherapeutics .
- Selectivity Towards Cancer Cells :
Summary of Biological Activities
| Biological Activity | Observations |
|---|---|
| Antibacterial | Effective against Gram-positive and Gram-negative bacteria with low MICs |
| Cytotoxic | Significant cytotoxicity against melanoma and other cancer cell lines |
| Mechanism | Inhibition of DNA gyrase; selective targeting of cancer cells |
Q & A
Q. Basic
- ¹H-NMR : To confirm substituent positions and integration ratios (e.g., methoxy protons at δ 3.8–4.0 ppm) .
- LC-MS : For molecular weight verification and purity assessment .
- Elemental Analysis : To validate empirical formula accuracy (e.g., C, H, N, S content) .
How can researchers design in vitro assays to evaluate antimicrobial activity?
Q. Basic
- Strain Selection : Use pathogenic strains (e.g., M. bovis for tuberculosis studies) cultured on nutrient media .
- Concentration Gradients : Test 0.1–1.0% w/v concentrations to determine minimum inhibitory concentrations (MIC) .
- pH Variability : Assess activity at pH 6.5 and 7.1 to mimic physiological conditions .
What strategies resolve discrepancies between in silico toxicity predictions and in vivo results?
Q. Advanced
- Model Validation : Cross-check with multiple in silico tools (e.g., ProTox-II, ADMET predictors) and validate via acute toxicity assays in rodent models .
- Dosage Adjustments : Optimize dosing regimens (e.g., LD₅₀ calculations) to align computational and experimental data .
- Metabolite Analysis : Identify bioactive metabolites that may contribute to observed toxicity .
How do substituents like methoxy groups influence biological activity?
Q. Advanced
- Steric/Electronic Effects : Methoxy groups enhance electron density on the triazole ring, improving interactions with enzyme active sites (e.g., helicase ATPase inhibition) .
- Comparative SAR Studies : Replace methoxy with halogens (e.g., Cl, Br) to assess changes in IC₅₀ values. For example, bromine increases steric hindrance but reduces ATPase inhibition compared to iodine .
What are optimal storage conditions to maintain compound stability?
Q. Basic
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Atmosphere : Use inert gas (N₂ or Ar) to avoid oxidation of the thiol group .
- Solvent Systems : Dissolve in DMSO for long-term storage (ensure <0.1% water content) .
How can molecular docking predict mechanisms of action?
Q. Advanced
- Target Selection : Dock against proteins like MERS-CoV helicase (PDB: 5WWP) using AutoDock Vina .
- Binding Energy Analysis : Prioritize conformations with ΔG < –8 kcal/mol for further validation .
- Key Interactions : Identify hydrogen bonds between the triazole thiol and ATP-binding pockets (e.g., Lys288 in MERS-CoV helicase) .
What parameters are critical for ATPase inhibition assays?
Q. Advanced
- Substrate Concentration : Use 1–10 µM ATP to measure IC₅₀ values accurately .
- Controls : Include positive controls (e.g., suramin for helicase inhibition) and negative controls (DMSO vehicle) .
- Kinetic Analysis : Perform time-course studies to distinguish between competitive and non-competitive inhibition .
How do solvent choice and temperature impact synthesis yield?
Q. Basic
- Polar Solvents : Ethanol improves cyclization yields (~75%) compared to DMF (~60%) due to better solubility of intermediates .
- Temperature : Reactions at 80°C yield >90% product in 6 hours, while lower temperatures (60°C) require longer durations (12+ hours) .
How to compare bioactivity with structural analogs systematically?
Q. Advanced
- Substituent Libraries : Synthesize derivatives with varied substituents (e.g., 4-fluorophenyl, 4-tert-butylphenyl) and test under identical assay conditions .
- Electron-Withdrawing Groups : Chlorine substituents enhance electrophilicity, improving interactions with nucleophilic enzyme residues .
- Quantitative SAR (QSAR) : Use computational models to correlate logP values with antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
